Diethyl [amino(methylamino)methylidene]propanedioate
Overview
Description
Diethyl [amino(methylamino)methylidene]propanedioate is an organic compound with the molecular formula C8H14N2O4. It is a derivative of malonic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is known for its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [amino(methylamino)methylidene]propanedioate can be synthesized through the reaction of diethyl malonate with methylamine and formaldehyde. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with methylamine and formaldehyde under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification: The product is purified using techniques such as distillation or crystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Diethyl [amino(methylamino)methylidene]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form more complex molecules.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
Scientific Research Applications
Diethyl [amino(methylamino)methylidene]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl [amino(methylamino)methylidene]propanedioate involves its reactivity as a nucleophile and electrophile. The compound can form stable intermediates through resonance stabilization, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid with similar reactivity but different physical properties.
Uniqueness
Diethyl [amino(methylamino)methylidene]propanedioate is unique due to its additional amino and methylamino groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of pharmaceuticals and other complex organic molecules.
Properties
IUPAC Name |
ethyl (Z)-3-ethoxy-3-hydroxy-2-(N'-methylcarbamimidoyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-4-14-8(12)6(7(10)11-3)9(13)15-5-2/h12H,4-5H2,1-3H3,(H2,10,11)/b8-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJBLGRFDAOHBW-VURMDHGXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NC)N)C(=O)OCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C(=NC)N)\C(=O)OCC)/O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366915 | |
Record name | STK168014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61638-36-6 | |
Record name | STK168014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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